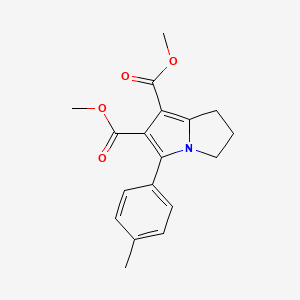

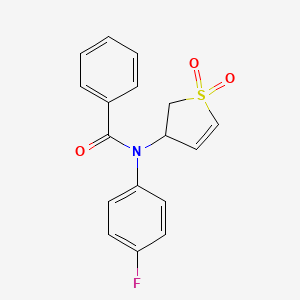

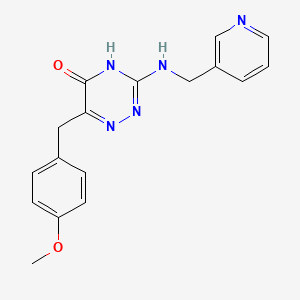

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.

BenchChem offers high-quality (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Activities

A study by Perković et al. (2016) explored novel compounds with structural similarities to (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These compounds, which include urea and bis-urea derivatives, showed notable antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cell line. Some of these derivatives also demonstrated high antioxidant activity and antimicrobial properties in vitro (Perković et al., 2016).

Orexin-1 Receptor Antagonism

Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist with a structure akin to the chemical . This antagonist, known as compound 56, showed potential in preventing stress-induced hyperarousal without causing hypnotic effects, suggesting its use in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Zinc Selective Fluorescent Sensors

Research by Wang et al. (2008) investigated dendritic fluorescent sensors for Zn(II) using derivatives similar to the chemical in focus. One of these sensors showed a high degree of selectivity and a 31-fold fluorescence enhancement in the presence of Zn(II), indicating its potential use in biochemical and environmental analysis (Wang et al., 2008).

Herbicidal Applications

A study by Luo et al. (2008) synthesized and tested novel triazolinone derivatives containing phenylurea, a structural component similar to the chemical , for herbicidal activities. These compounds showed promising herbicidal activities and could be developed for agricultural use (Luo et al., 2008).

Cell Imaging Applications

Pradhan et al. (2015) synthesized an 8-aminoquinoline based fluorescent sensor for Zn2+, which shares structural features with the queried chemical. This sensor demonstrated potential applications in cell imaging studies, highlighting its relevance in biological and medical research (Pradhan et al., 2015).

Antibacterial Properties

Dhokale et al. (2019) synthesized novel urea and thiourea analogues that exhibited potent antibacterial activity against S. aureus and E. coli, indicating their potential as antibacterial agents (Dhokale et al., 2019).

Adenosine A(3) Receptor Antagonism

Muijlwijk-Koezen et al. (2000) found that isoquinoline and quinazoline urea derivatives, similar to the queried compound, can bind to human adenosine A(3) receptors. These compounds could potentially be used as antagonists for the A(3) receptor, which is relevant in the development of drugs targeting this receptor (Muijlwijk-Koezen et al., 2000).

Electrochemical Synthesis

Bhanage et al. (2003) investigated the transesterification of urea, a process relevant to the chemical , for synthesizing dimethyl carbonate, a chemical of industrial significance (Bhanage et al., 2003).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with m-tolyl isocyanate, followed by the reduction of the resulting intermediate and the addition of (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "m-tolyl isocyanate", "sodium borohydride", "acetic acid", "ethanol", "triethylamine", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and m-tolyl isocyanate in chloroform and add triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum.", "Step 3: Dissolve the solid in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Add acetic acid to the mixture to quench the reaction. Filter the resulting precipitate and wash it with water. Dry the solid under vacuum.", "Step 5: Dissolve the solid in chloroform and add (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one. Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum to obtain the final product." ] } | |

CAS RN |

942002-12-2 |

Product Name |

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea |

Molecular Formula |

C25H24N4O3 |

Molecular Weight |

428.492 |

IUPAC Name |

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C25H24N4O3/c1-17-7-5-9-19(15-17)26-24(30)28-23-21-11-3-4-12-22(21)27-25(31)29(23)14-13-18-8-6-10-20(16-18)32-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |

InChI Key |

QZXOWMYFLZWEGX-NFFVHWSESA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)

![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)